Home > Products > Screening Compounds P103298 > N-Desethyl Sunitinib
N-Desethyl Sunitinib - 356068-97-8

N-Desethyl Sunitinib

Catalog Number: EVT-344867
CAS Number: 356068-97-8
Molecular Formula: C20H23FN4O2
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Desethyl Sunitinib (SU12662) is a pharmacologically active metabolite of the tyrosine kinase inhibitor Sunitinib [, , , , ]. It is primarily investigated in the context of cancer research due to its antitumor properties [, , , , ].

Source and Classification

N-Desethyl Sunitinib is derived from the metabolism of Sunitinib, which is chemically classified as a pyrrole derivative. The compound is characterized as a small organic molecule that operates primarily through inhibition of receptor tyrosine kinases, which are critical in tumor growth and angiogenesis.

Synthesis Analysis

Methods and Technical Details

N-Desethyl Sunitinib is synthesized through the metabolic process involving the oxidation of Sunitinib. The primary method for analyzing this metabolite involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Various studies have validated methods for quantifying N-Desethyl Sunitinib in biological matrices such as plasma and sweat, emphasizing the importance of sensitivity and specificity in these analytical techniques.

For example, one study developed a rapid LC-MS/MS method that successfully determined both unbound and total concentrations of N-Desethyl Sunitinib in human plasma samples. The method utilized liquid-liquid extraction with acetonitrile/n-butyl chloride followed by chromatographic separation on a specific column with a mobile phase containing acetonitrile and water .

Molecular Structure Analysis

Structure and Data

The molecular formula for N-Desethyl Sunitinib is C_17H_18F_N_3O_3. Its structure includes a pyrrole ring system and features a 5-fluoroindolin moiety. The key structural characteristics include:

  • Molecular Weight: Approximately 329.34 g/mol
  • Chemical Structure:
    • The compound consists of a diethylamine side chain attached to a formyl-pyrrole structure.
    Molecular Structure
Chemical Reactions Analysis

Reactions and Technical Details

N-Desethyl Sunitinib can undergo various chemical reactions typical for small organic molecules, including:

  • Oxidation: Conversion from Sunitinib primarily occurs through cytochrome P450 enzymes, leading to the formation of N-Desethyl Sunitinib.
  • Conjugation: Following oxidation, further metabolic processes may include glucuronidation or sulfation, which enhance solubility for excretion.

The metabolic pathway is crucial for understanding both the pharmacokinetics and pharmacodynamics of Sunitinib therapy.

Mechanism of Action

Process and Data

N-Desethyl Sunitinib functions similarly to its parent compound, Sunitinib, by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. These include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition leads to reduced angiogenesis.
  • Platelet-Derived Growth Factor Receptors (PDGFRs): This action interferes with tumor cell proliferation.

The mechanism involves binding to the ATP-binding site of these receptors, thereby preventing their activation by natural ligands. This results in decreased tumor vascularization and growth.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Desethyl Sunitinib exhibits several notable physical and chemical properties:

  • Solubility: It is considered to have low solubility in aqueous solutions, which can affect its bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for understanding its behavior in biological systems and during analytical measurements.

Applications

Scientific Uses

N-Desethyl Sunitinib has several significant applications in scientific research and clinical settings:

  1. Therapeutic Drug Monitoring: Due to its active role in the pharmacological effects of Sunitinib, monitoring levels of N-Desethyl Sunitinib can help optimize dosing regimens.
  2. Pharmacokinetic Studies: Understanding the metabolism of Sunitinib through its metabolite aids in the development of better therapeutic strategies.
  3. Clinical Research: Investigating side effects related to skin toxicity has led to studies on cumulative secretion levels in sweat, providing insights into patient management during therapy .
Metabolic Pathways and Enzymatic Biotransformation of Sunitinib

Role of CYP3A4 in N-Dealkylation and Formation of N-Desethyl Sunitinib

N-Desethyl Sunitinib (SU12662) is the primary active metabolite of the tyrosine kinase inhibitor sunitinib, formed predominantly via cytochrome P450 (CYP)-mediated oxidative dealkylation. CYP3A4 is the major isoform responsible for this biotransformation, catalyzing the removal of the ethyl group from the diethylaminoethyl side chain of sunitinib [1] [4] [9]. In vitro studies using recombinant human P450 enzymes and chemical inhibition assays confirm that CYP3A4 contributes to 88% of sunitinib N-deethylation in human liver microsomes (HLMs) [1] [2]. The reaction follows typical Michaelis-Menten kinetics, with a reported intrinsic clearance (CLint) of 35.7 L/h for sunitinib in 70 kg humans [5].

Additional enzymes implicated in sunitinib metabolism include CYP1A2 and CYP3A5, though their roles are secondary. CYP1A2 primarily mediates oxidative defluorination (yielding metabolite M3), while CYP3A5 contributes variably to N-desethylation based on genetic expression (CYP3A5*1 allele carriers exhibit higher activity) [2] [6] [10]. Notably, CYP3A4’s catalytic efficiency (kcat/Km) for N-desethylation is 2.5-fold higher than CYP3A5’s, underscoring its dominance [8].

Table 1: Enzymatic Contributions to Sunitinib Metabolism

EnzymePrimary ReactionInhibition ImpactCatalytic Efficiency
CYP3A4N-Dealkylation (M1)Ketoconazole reduces M1 by 88%High (kcat/Km = 35.7 L/h)
CYP3A5N-Dealkylation (M1)Variable (genotype-dependent)Moderate (40% of CYP3A4)
CYP1A2Oxidative defluorination (M3)Furafylline reduces M3 by 62%Low (efficient for M3/M5 only)

Comparative Pharmacokinetics of Sunitinib and Its Primary Metabolite

N-Desethyl Sunitinib exhibits pharmacokinetics paralleling sunitinib but with distinct parameters. After oral sunitinib administration, both compounds reach peak plasma concentrations (Cmax) within 6–12 hours. However, N-desethyl sunitinib demonstrates a 1.5-fold longer half-life (t1/2 = 80–110 hours) compared to the parent drug (t1/2 = 40–60 hours), leading to significant accumulation during continuous dosing [5] [9]. The metabolite-to-parent steady-state plasma concentration ratio averages 0.4–0.5 in cancer patients, reflecting sustained exposure due to slower elimination [3] [5].

Tissue distribution studies in rats and monkeys reveal that N-desethyl sunitinib penetrates key organs, including the liver, adrenal glands, and kidneys, though brain concentrations are negligible (<5% of plasma) [9]. Excretion occurs predominantly via feces (61% of dose), with renal elimination accounting for 16% of sunitinib-derived radioactivity—primarily as inactive oxidative metabolites [9].

Table 2: Pharmacokinetic Parameters of Sunitinib and N-Desethyl Sunitinib

ParameterSunitinibN-Desethyl SunitinibClinical Relevance
Cmax (ng/mL)50–10015–30Lower peak exposure for metabolite
t1/2 (h)40–6080–110Metabolite accumulation during chronic dosing
AUC ratio (M1:Parent)0.4–0.530% of total drug exposure
Tissue PenetrationHigh (liver, kidneys)Similar but lower in CNSLimited neurotoxicity risk

Enzymatic Kinetics and Interindividual Variability in Metabolite Generation

The formation kinetics of N-desethyl sunitinib are subject to substantial interindividual variability, driven by genetic, physiological, and environmental factors:

  • Genetic Polymorphisms: The CYP3A422 allele (rs35599367C>T) reduces CYP3A4 mRNA expression by 40%, resulting in 20–30% lower clearance of sunitinib and 36% lower N-desethyl sunitinib generation in carriers [10]. CYP3A5 non-expressors (CYP3A53/*3 genotype) further decrease metabolite formation by 50% compared to expressors [2] [10].
  • Enzyme Induction/Inhibition: CYP3A inducers (e.g., rifampicin) increase metabolite formation by 2.1-fold in hepatocytes, whereas inhibitors (e.g., ketoconazole) reduce systemic sunitinib clearance by 42% in rats and lower N-desethyl sunitinib exposure by 30% [2] [7]. CYP1A2 inducers (e.g., omeprazole) amplify alternative pathways (e.g., M3 formation) but minimally affect N-dealkylation [2].
  • Physiological Variability: Liver microsomes from donors with high CYP3A4 activity produce N-desethyl sunitinib 2.7-fold more efficiently than those with low activity [1]. Hepatic blood flow and protein binding also modulate clearance, contributing to 40–60% interpatient pharmacokinetic variability [5] [9].

Table 3: Factors Influencing Interindividual Variability in Metabolite Formation

FactorEffect on N-Desethyl SunitinibMagnitude of Impact
CYP3A4*22 allele↓ Formation via reduced CYP3A4 activity20–30% ↓ clearance
CYP3A53/3 genotype↓ Formation (loss of CYP3A5 contribution)Up to 50% ↓ metabolite AUC
CYP3A4 Inhibitors↓ Parent drug clearance → ↓ Metabolite exposure30% ↓ AUCM1
High CYP3A4 Activity↑ Metabolite formation efficiency2.7-fold ↑ vs. low-activity donors

Properties

CAS Number

356068-97-8

Product Name

N-Desethyl Sunitinib

IUPAC Name

N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-

InChI Key

LIZNIAKSBJKPQC-GDNBJRDFSA-N

SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Synonyms

N-desethyl sunitinib
SU 12662
SU-12662
SU12662

Canonical SMILES

CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Isomeric SMILES

CCNCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.